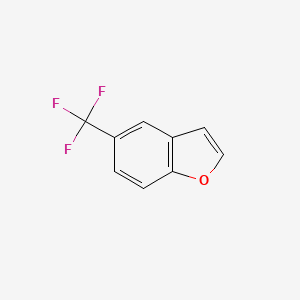

5-(Trifluoromethyl)-1-benzofuran

描述

Common Synthetic Routes

A prevalent method for synthesizing benzofuran (B130515) derivatives involves the reaction of substituted phenols with other reagents. For instance, the reaction of salicylaldehydes with trifluoromethyl diazomethane (B1218177), generated in situ, can lead to the formation of trifluoromethyl-substituted dihydrobenzofuranols. These intermediates can then be dehydrated to yield the corresponding benzofuran. acs.org Another common strategy is the coupling of ortho-alkynylphenols, which can undergo intramolecular cyclization to form the benzofuran ring. organic-chemistry.org Palladium- and copper-based catalysts are frequently employed in these types of reactions to facilitate the formation of the heterocyclic ring. acs.orgnih.gov

Alternative Synthetic Pathways

Alternative methods for the synthesis of benzofurans include transition-metal-catalyzed reactions. For example, palladium-catalyzed intramolecular C-H activation of phenylacetic acids can lead to the formation of benzofuranones, which can be further modified. organic-chemistry.org Ruthenium-catalyzed cycloisomerization of certain propargyl alcohols is another effective method for constructing the benzofuran skeleton. organic-chemistry.org Additionally, one-pot multicomponent reactions have been developed to create complex benzofuran derivatives, showcasing the versatility of synthetic approaches. rsc.org

Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions is crucial for the efficient synthesis of benzofurans. Palladium complexes, such as palladium acetate (B1210297) and bis(triphenylphosphine)palladium(II) dichloride, are widely used, often in conjunction with a copper co-catalyst in reactions like the Sonogashira coupling. acs.orgnih.gov Other transition metals like rhodium and ruthenium have also been successfully used. acs.orgorganic-chemistry.org The reactions are typically carried out in organic solvents like toluene (B28343) or under solvent-free conditions, and often require the presence of a base. acs.orgorganic-chemistry.org

Purification and Isolation

Following the synthesis, the target compound, 5-(Trifluoromethyl)-1-benzofuran, must be separated from the reaction mixture. Common purification techniques include column chromatography, where the crude product is passed through a stationary phase (like silica (B1680970) gel) to separate the desired compound from byproducts and unreacted starting materials. The purity of the isolated compound is then typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Structure

3D Structure

属性

IUPAC Name |

5-(trifluoromethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCIAKIDGUSIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630118 | |

| Record name | 5-(Trifluoromethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741290-20-0 | |

| Record name | 5-(Trifluoromethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Trifluoromethyl 1 Benzofuran and Its Derivatives

Direct Synthetic Routes

Direct routes to the benzofuran (B130515) core are the most common approaches, starting from appropriately substituted phenols or other aromatic precursors.

The direct C-H alkynylation of a pre-formed benzofuran ring represents a modern and efficient approach. A notable method involves a cooperative catalytic system of gold and zinc. beilstein-journals.orgresearchgate.net This strategy achieves the C2-alkynylation of benzofuran derivatives using the hypervalent iodine reagent 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX). While direct alkynylation of 5-(trifluoromethyl)-1-benzofuran is not explicitly detailed, the method's tolerance for various substituents, including halogens and ethers, suggests its applicability. beilstein-journals.orgresearchgate.net The reaction proceeds with high regioselectivity for the C2 position. researchgate.net

The proposed mechanism can involve the activation of the alkyne by the gold catalyst, followed by the addition of the benzofuran. The role of the zinc Lewis acid is thought to be the complexation of the hypervalent iodine reagent, which enhances its electrophilic character. beilstein-journals.org

Table 1: Gold/Zinc Catalyzed C2-Alkynylation of Benzofuran

| Entry | Catalyst System | Substrate | Reagent | Yield | Reference |

|---|---|---|---|---|---|

| 1 | AuCl / Zn(OTf)₂ | Benzofuran | TIPS-EBX | 75% | researchgate.net |

| 2 | AuCl / Zn(OTf)₂ | 5-Methoxybenzofuran | TIPS-EBX | 73% | beilstein-journals.org |

| 3 | AuCl / Zn(OTf)₂ | 5-Bromobenzofuran | TIPS-EBX | 65% | beilstein-journals.org |

This table illustrates the general applicability of the direct alkynylation method.

A cornerstone in benzofuran synthesis is the intramolecular cyclization of o-alkynylphenols. nih.gov This method involves the formation of a C-O bond between the phenolic oxygen and the alkyne. To synthesize this compound, the starting material would be 2-alkynyl-4-(trifluoromethyl)phenol. This reaction is frequently catalyzed by various transition metals, including palladium, copper, and gold. nih.govorganic-chemistry.orgdigitellinc.com

For instance, the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an in-situ cyclization, is a common tandem process. nih.gov Palladium and copper catalysts are often used in conjunction for such transformations. nih.gov Gold(I) catalysts have also emerged as powerful tools for promoting the cyclization of o-alkynylphenols, often under mild conditions. digitellinc.com

Table 2: Catalytic Systems for Cyclization of o-Alkynylphenols

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling / Cyclization | One-pot synthesis from o-iodophenols and terminal alkynes. | nih.gov |

| Au(IPr)OH | Dealkylative Cyclization | Uses O-protected 2-alkynylaryl phenols. | digitellinc.com |

Hydroxylation followed by annulation (ring formation) provides another pathway to the benzofuran core. A ruthenium-catalyzed dehydrative C-H alkenylation and annulation reaction between phenols and diols can produce benzofuran derivatives. organic-chemistry.org This method involves the ortho-alkylation of the phenol (B47542) followed by an intramolecular cyclization. While not explicitly demonstrated for the target compound, this strategy offers a novel approach using readily available starting materials.

Another relevant transformation is the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes, which, under the influence of a Lewis acid like AlCl₃ and a protic acid like trifluoroacetic acid (TFA), can yield substituted benzofuranones. oregonstate.edu These benzofuranones can then be converted to benzofurans. This cascade reaction allows for the regioselective preparation of complex benzofuran structures. oregonstate.edu

A direct and highly relevant synthesis involves the preparation and subsequent dehydration of trifluoromethyl-substituted dihydrobenzofuranols. acs.orgnih.gov This two-step process begins with the reaction of a salicylaldehyde (B1680747) derivative with in situ generated trifluoromethyldiazomethane. This reaction, activated by a Lewis acid such as boron trifluoride etherate (BF₃•OEt₂), affords a 3-(trifluoromethyl)-2,3-dihydro-1-benzofuran-2-ol. acs.org

The resulting dihydrobenzofuranol can then be dehydrated to the corresponding benzofuran. acs.orgnih.gov This is typically achieved by refluxing the compound in toluene (B28343) with p-toluenesulfonic acid (p-TsOH) and azeotropic removal of water. acs.org This method provides direct access to C3-trifluoromethylated benzofurans. To obtain the 5-trifluoromethyl isomer, one would start with 4-(trifluoromethyl)salicylaldehyde.

Table 3: Synthesis of a 3-(Trifluoromethyl)-1-benzofuran via Dehydration

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Salicylaldehyde | F₃CCH₂NH₂•HCl, NaNO₂, BF₃•OEt₂ | 3-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-ol | Good | acs.org |

The final step in several synthetic sequences is the aromatization of a dihydrobenzofuran ring to furnish the benzofuran system. researchgate.net As mentioned in the preceding section, the acid-catalyzed dehydration of a dihydrobenzofuranol is a prime example of such an aromatization. acs.org

Another approach involves the dearomatization of a phenol to create a fluorinated dihydrobenzofuran intermediate, which can then be rearomatized. For instance, a hypervalent iodine-mediated reaction can install a hexafluoroacetylacetone (B74370) (hfacac) substituent at the ortho position of a phenol, forming a dihydrobenzofuran product. This intermediate can then be transformed into a 2-trifluoromethyl-substituted benzofuran. researchgate.net This strategy highlights the versatility of manipulating the oxidation state of the heterocyclic ring to achieve the desired aromatic product.

Catalytic Strategies

The synthesis of benzofurans, including trifluoromethylated derivatives, heavily relies on catalysis. Various transition metals have been employed to facilitate key bond-forming steps efficiently and selectively. acs.org

Palladium and Copper: This combination is classic for Sonogashira coupling reactions, enabling the fusion of o-halophenols with terminal alkynes, which then undergo intramolecular cyclization to form the benzofuran ring. nih.gov

Gold: Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating alkynes toward nucleophilic attack. digitellinc.comrsc.org This has been utilized in the cyclization of o-alkynylphenols and in the direct C-H alkynylation of the benzofuran core. beilstein-journals.orgresearchgate.netdigitellinc.com A dual gold-silver bimetallic system has also been developed for the one-pot synthesis of 3-alkynyl benzofurans from phenols. nih.gov

Nickel: Nickel catalysts have been shown to be effective in intramolecular nucleophilic addition reactions, for example, converting aryl halides to benzofuran derivatives. organic-chemistry.orgacs.org

Rhodium: Rhodium-catalyzed reactions, such as the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids, provide another route to the benzofuran skeleton. acs.org

Ruthenium: Ruthenium complexes can catalyze dehydrative C-H alkylation and annulation reactions, offering a pathway to benzofurans from simple phenols and alcohols. organic-chemistry.org

Lewis and Brønsted Acids: Simple acid catalysis is also crucial. Lewis acids like BF₃•OEt₂ are used to activate carbonyls for additions, acs.org while Brønsted acids like p-toluenesulfonic acid and trifluoromethanesulfonic acid (TfOH) are employed for dehydration and cyclization reactions. acs.orgnih.gov

Table 4: Overview of Catalysts in Benzofuran Synthesis

| Catalyst | Reaction Type | Example Application | Reference |

|---|---|---|---|

| Palladium/Copper | Coupling/Cyclization | Synthesis from o-iodophenols | nih.gov |

| Gold | Alkynylation/Cyclization | Direct C-H alkynylation; Cyclization of o-alkynylphenols | beilstein-journals.orgresearchgate.netdigitellinc.com |

| Nickel | Intramolecular Addition | Cyclization of aryl halides onto ketones | organic-chemistry.orgacs.org |

| Rhodium | Arylation/Cyclization | Reaction of propargyl alcohols with aryl boronic acids | acs.org |

| Ruthenium | Dehydrative Annulation | Reaction of phenols with diols | organic-chemistry.org |

| Boron Trifluoride (BF₃) | Lewis Acid Activation | Homologation of salicylaldehydes | acs.org |

Transition Metal-Catalyzed Syntheses

Transition metals play a pivotal role in the construction of the benzofuran ring system, enabling the formation of key carbon-carbon and carbon-oxygen bonds. Catalysts based on palladium, copper, nickel, rhodium, ruthenium, and gold have all been successfully employed in the synthesis of these valuable compounds.

Palladium-Based Catalysis (e.g., Pd(OAc)₂, Pd₂(dba)₃)

Palladium catalysts are widely utilized in organic synthesis and have proven to be highly effective for the formation of benzofurans. scielo.org.mx Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are two commonly used palladium sources for these transformations.

One of the prominent palladium-catalyzed methods is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. For instance, the coupling of 2-hydroxyaryl halides with terminal alkynes in the presence of a catalytic amount of Pd(OAc)₂ and a co-catalyst like copper(I) iodide (CuI) affords benzofurans in good yields. scielo.org.mx This method offers an advantage over older procedures by avoiding the pre-formation of copper acetylides. scielo.org.mx

Palladium nanoparticles (PdNPs) have also emerged as efficient catalysts for the one-pot synthesis of benzofurans through a domino Sonogashira coupling approach. organic-chemistry.org These reactions can be carried out under mild conditions and the catalyst can often be recycled. organic-chemistry.org The use of Pd(OAc)₂ in conjunction with various ligands and bases has been shown to facilitate the C-H arylation of benzofurans, allowing for the introduction of aryl groups at the C2 position. mdpi.com

Furthermore, palladium catalysis has been instrumental in the synthesis of difluoroalkylated benzofuran derivatives through a cascade difluoroalkylation and arylation of 1,6-enynes. acs.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Benzofuran Derivatives

| Catalyst System | Starting Materials | Product | Yield | Reference |

| Pd(OAc)₂/CuI | 2-Hydroxyaryl halide, Terminal alkyne | 2-Substituted benzofuran | Fair to very good | scielo.org.mx |

| PdNPs/PPh₃ | o-Iodophenol, Terminal alkyne | 2-Substituted benzofuran | Good to excellent | organic-chemistry.org |

| Pd(OAc)₂ | Benzofuran, Triarylantimony difluoride | 2-Arylbenzofuran | Up to 80% | mdpi.com |

| Pd(OAc)₂/Ligand | 1,6-Enyne, Ethyl difluoroiodoacetate, Arylboronic acid | Difluoroalkylated benzofuran derivative | Good | acs.org |

Copper-Based Catalysis (e.g., CuI, Copper Bromide)

Copper catalysts, particularly copper(I) iodide (CuI) and copper bromide (CuBr), are frequently used in the synthesis of benzofurans, often in conjunction with palladium catalysts in Sonogashira-type reactions. nih.gov However, copper can also independently catalyze the formation of the benzofuran ring.

A classic method involves the Castro-Stephens coupling, which utilizes the reaction of copper(I) acetylides with o-halophenols. scielo.org.mx While effective, this method requires the prior preparation of the copper acetylide. scielo.org.mx More contemporary copper-catalyzed methods often involve the aerobic oxidative cyclization of phenols and alkynes, providing a more direct route to polysubstituted benzofurans. rsc.orgrsc.org

Copper chloride has been employed as a catalyst for the synthesis of benzofuran derivatives from substituted salicylaldehyde-derived Schiff bases and substituted alkenes. nih.gov Additionally, copper-catalyzed intramolecular O-arylation of 1-(2-haloaryl)ketones is a key step in a one-pot process for synthesizing various benzofuran analogues. acs.org The trifluoromethylation of alkyl bromides to form alkyl trifluoromethanes has also been achieved using a copper/photoredox dual catalytic system. princeton.edu

Table 2: Examples of Copper-Catalyzed Synthesis of Benzofuran Derivatives

| Catalyst | Starting Materials | Reaction Type | Product | Reference |

| CuI (co-catalyst) | 2-Hydroxyaryl halide, Terminal alkyne | Sonogashira Coupling/Cyclization | 2-Substituted benzofuran | scielo.org.mxnih.gov |

| Copper(I) Acetylide | o-Halophenol | Castro-Stephens Coupling | Substituted benzofuran | scielo.org.mx |

| Copper Catalyst | Phenol, Alkyne | Aerobic Oxidative Cyclization | Polysubstituted benzofuran | rsc.orgrsc.org |

| CuCl | Salicylaldehyde-derived Schiff base, Alkene | Cyclization | Benzofuran derivative | nih.gov |

| CuI | 1-(2-Haloaryl)ketone | Intramolecular O-arylation | Benzofuran analogue | acs.org |

Nickel-Based Catalysis (e.g., Ni(OTf)₂)

Nickel catalysts offer a cost-effective alternative to palladium for certain transformations. Nickel(II) triflate (Ni(OTf)₂) and other nickel complexes have been successfully applied in the synthesis of benzofuran derivatives.

One notable application is the nickel-catalyzed intramolecular oxidative coupling of ortho-alkenyl phenols to produce 3-aryl benzofurans. nih.gov This method is advantageous as it can utilize molecular oxygen as the oxidant, avoiding the need for stoichiometric sacrificial hydrogen acceptors. nih.gov Nickel compounds can also be used in combination with other transition metals, such as in processes for the synthesis of complex organic compounds where a nickel catalyst is an option. google.com Recent research has also focused on the synthesis and application of trifluoromethyl nickel complexes for trifluoromethylation reactions. mdpi.com

Table 3: Example of Nickel-Catalyzed Synthesis of Benzofuran Derivatives

| Catalyst | Starting Materials | Reaction Type | Product | Reference |

| Ni(acac)₂ | ortho-Alkenyl phenol | Intramolecular Oxidative Coupling | 3-Aryl benzofuran | nih.gov |

Rhodium-Based Catalysis

Rhodium catalysts have been employed in the synthesis of benzofurans through reactions involving the α-arylation of ketones. For example, in the presence of a catalytic amount of a rhodium complex such as RhH(PPh₃)₄, ketones can react with o-difluorobenzenes to yield benzofurans. elsevierpure.com This process involves both the α-arylation of the ketone and a subsequent furan (B31954) cyclization, which can proceed without the need for a base. elsevierpure.com Rhodium catalysts have also been utilized in the asymmetric synthesis of intermediates for pharmaceutically active compounds. google.com

Ruthenium-Based Catalysis

Ruthenium catalysts are also capable of facilitating the synthesis of benzofuran derivatives. While less common than palladium or copper, ruthenium complexes can catalyze key bond-forming reactions. For instance, ruthenium catalysts can be involved in the asymmetric transfer hydrogenation of ketones, a process that can be applied to the synthesis of chiral intermediates for more complex molecules. google.com The search results did not provide a direct example of ruthenium-catalyzed synthesis of this compound itself, but its utility in related synthetic transformations is noted.

Gold-Catalyzed Processes

Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including benzofurans. nih.gov Gold catalysts, particularly gold(I) complexes, are known for their ability to activate π-systems in alkenes and alkynes. nih.gov

A notable gold-catalyzed method for benzofuran synthesis involves the cyclization of tetrahydropyranyl (THP) ethers of 2-alkynylphenols. nih.gov This reaction can be catalyzed by a gold(I)-N-heterocyclic carbene (NHC) complex and proceeds efficiently with low catalyst loadings to produce benzofurans in good yields. nih.gov Gold catalysts have also been utilized in the synthesis of trifluoromethyl-allenes through the rearrangement of propargyl benzyl (B1604629) ethers. nih.gov

Lewis Acid-Promoted Reactions (e.g., BF₃•OEt₂, FeCl₃)

Lewis acids are widely utilized catalysts that enhance reaction rates by coordinating with lone pairs of electrons, thereby lowering the activation energy. Current time information in Bangalore, IN. Several Lewis acids, including boron trifluoride diethyl etherate (BF₃•OEt₂) and iron(III) chloride (FeCl₃), have been successfully employed in the synthesis of trifluoromethyl-substituted benzofurans.

One notable application involves the reaction of salicylaldehydes with in situ generated trifluoromethyl diazomethane (B1218177), activated by BF₃•OEt₂. researchgate.net This process provides direct access to 3-trifluoromethyl-substituted benzofuranols, which can be subsequently dehydrated to form the corresponding benzofurans. researchgate.net A screening of various Lewis acids identified BF₃•OEt₂ as particularly effective for this transformation. organic-chemistry.org

Iron(III) chloride (FeCl₃) has also been utilized as a catalyst in the ring-closing reactions of substituted alkynyl benzenes to produce benzofuran derivatives. Current time information in Bangalore, IN. For instance, FeCl₃ catalyzes the tandem cyclization/trifluoromethylselenolation of 1-methoxy-2-(arylethynyl)benzenes, demonstrating its utility in forming functionalized benzofuran rings. rsc.org

| Lewis Acid | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| BF₃•OEt₂ | Salicylaldehydes, Trifluoromethyl diazomethane | 3-Trifluoromethyl-dihydrobenzofuranols | Direct access to trifluoromethyl-substituted benzofuran precursors. | researchgate.netorganic-chemistry.org |

| FeCl₃ | 1-Aryl/Alkylketones | Substituted Benzofurans | One-pot regioselective halogenation and O-arylation. | rsc.org |

| FeCl₃ | Substituted Alkynyl Benzenes, CF₃Se-reagent | Trifluoromethylselenolated Benzofurans | Promotes intramolecular cyclization. | Current time information in Bangalore, IN.rsc.org |

| Sc(OTf)₃ | o-Hydroxybenzhydryl alcohols, Isocyanides | 3-Aryl-2-aminobenzofurans | [4+1] cycloaddition under mild conditions. | Current time information in Bangalore, IN. |

Base-Catalyzed Syntheses (e.g., Strong Bases, Potassium tert-Butoxide, Triethylamine)

Base-catalyzed reactions provide another important avenue for the synthesis of the benzofuran nucleus. Various bases, from milder organic amines to strong alkali metal alkoxides, have been employed. nih.gov

Triethylamine (Et₃N) is commonly used as a basic catalyst in the Rap–Stoermer reaction, where α-haloketones react with salicylaldehydes. nih.gov This condensation reaction proceeds under neat conditions to yield benzofuran derivatives. nih.gov

Stronger bases like potassium tert-butoxide (t-BuOK) and potassium carbonate (K₂CO₃) are also utilized. For example, potassium carbonate can mediate the intramolecular cyclization step in a domino reaction sequence initiated by a Lewis acid. Current time information in Bangalore, IN. In other palladium-catalyzed methodologies, strong bases such as cesium carbonate (Cs₂CO₃) are used to facilitate the synthesis of benzofurans from precursors like N-tosylhydrazones and iodobenzene-joined alkynes. Current time information in Bangalore, IN.

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free approach to synthesizing complex molecules, often with high stereoselectivity. In the context of benzofuran derivatives, organocatalytic strategies have been developed to construct chiral frameworks.

For example, a quinine-derived squaramide has been used as a catalyst for the asymmetric Michael addition of benzofuran-derived azadienes to 3-fluorooxindoles. This method produces 3,3-disubstituted benzofuran-3(2H)-ones with high yields and excellent enantioselectivities. Another approach involves an organocatalytic intramolecular double cyclization to create cyclopenta[b]benzofuran cores, which are present in numerous biologically active compounds.

Mechanistic Insights into Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For benzofuran synthesis, several key mechanistic pathways have been proposed and studied.

Iminium Ion Formation

One proposed reaction pathway for the formation of benzofuran derivatives involves the generation of an iminium ion intermediate. Current time information in Bangalore, IN. In a one-pot synthesis utilizing salicylaldehydes, amines, and calcium carbide (as an acetylene (B1199291) source), the reaction is thought to proceed via the formation of an iminium ion from the salicylaldehyde and the amine. This electrophilic iminium ion is then attacked by a copper acetylide species. The resulting intermediate undergoes intramolecular cyclization and isomerization to afford the final amino-substituted benzofuran product. Current time information in Bangalore, IN. This mechanism highlights how the reactivity of the aldehyde can be modulated through catalysis to facilitate the construction of the heterocyclic ring.

Radical Transfer Pathways

Radical-mediated reactions offer a powerful tool for C-C and C-O bond formation in benzofuran synthesis. These pathways are often initiated by a single-electron transfer (SET) event, which generates radical intermediates that subsequently undergo cyclization. nih.gov

One such mechanism involves the reaction of 2-azaallyl anions with 2-iodo aryl allenyl ethers. nih.gov A single-electron transfer from the 2-azaallyl anion to the aryl iodide initiates a cascade. This generates an aryl radical, which undergoes cyclization, followed by an intermolecular radical-radical coupling to form complex benzofurylethylamine derivatives. nih.gov

Another example of a radical transfer mechanism has been proposed for the copper-catalyzed synthesis of benzofurans from benzothiophene (B83047) derivatives. The mechanism is suggested to start with a proton abstraction, followed by a radical transfer between the substrate and the copper catalyst. The resulting radical intermediate then undergoes cyclization and oxidation to form the benzofuran ring. nih.govacs.org These pathways demonstrate the versatility of radical chemistry in accessing complex benzofuran structures that might be challenging to synthesize via traditional ionic pathways. nih.gov

Oxidative Addition and Reductive Elimination Sequences

Palladium-catalyzed reactions are a cornerstone in the synthesis of benzofurans. One prominent strategy involves a tandem reaction sequence initiated by C-H activation followed by oxidation. nih.govrsc.org This method has been successfully applied to the synthesis of various benzofuran derivatives. nih.govrsc.org In a typical catalytic cycle, a Pd(0) species undergoes oxidative addition to an aryl halide. The resulting Pd(II) complex can then coordinate with a suitable coupling partner, such as a 2-hydroxystyrene. Subsequent intramolecular C-O bond formation via reductive elimination yields the benzofuran product and regenerates the Pd(0) catalyst. While specific examples detailing the synthesis of this compound via this exact sequence are not prevalent in the provided results, the general applicability of this methodology to a wide range of substituted benzofurans suggests its potential utility. The efficiency of this process can be influenced by factors such as the choice of ligands, bases, and solvents.

Another approach involves the synthesis of dibenzofurans through a palladium-catalyzed phenol-directed C-H activation/C-O cyclization. nih.gov This reaction, which utilizes air as the oxidant, has been shown to tolerate a variety of functional groups. nih.gov A key finding from this research is that the rate-limiting step is the C-O reductive elimination, not the C-H activation. nih.gov This insight is crucial for optimizing reaction conditions to improve yields and reaction times.

C-H Activation and Migratory Insertion

The mechanism of these reactions often involves the coordination of the palladium catalyst to the phenolic oxygen, directing the C-H activation at the ortho position of the phenol. This is followed by migratory insertion of a coordinated alkyne or other coupling partner, leading to the formation of the furan ring. The versatility of this approach allows for the introduction of various substituents onto the benzofuran core.

Nucleophilic Addition and Intramolecular Cyclization

A versatile and widely employed strategy for constructing the benzofuran ring system involves nucleophilic addition followed by an intramolecular cyclization. A one-pot procedure for the synthesis of 3-ethoxycarbonylbenzofurans from commercially available salicylaldehydes and ethyl diazoacetate demonstrates the efficiency of this approach. acs.org

More specifically, the synthesis of trifluoromethyl-substituted dihydrobenzofuranols has been achieved by reacting salicylaldehydes with trifluoromethyldiazomethane generated in situ. acs.org This protocol yields the heterocyclic products in good yields and is experimentally practical. acs.org The resulting furanols can then be dehydrated to furnish the corresponding C3-substituted trifluoromethyl benzofurans. acs.org

Another example is the Me3Al-mediated domino nucleophilic addition and intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines, which provides a convenient route to substituted 1-aminoisoquinolines. nih.gov While not directly yielding a benzofuran, this methodology highlights the power of domino reactions involving nucleophilic addition and cyclization in constructing heterocyclic systems. nih.gov

A one-pot, five-component reaction has been developed for the synthesis of tetrazole-benzofuran hybrids. rsc.org This process combines a Ugi-azide multicomponent reaction with a Pd/Cu-catalyzed intramolecular cyclization, resulting in highly substituted benzofurans at the 2-position. rsc.org This method is notable for its high bond-forming efficiency, creating six new bonds in a single operationally simple process under mild conditions. rsc.org

| Starting Materials | Reagents | Product | Yield | Reference |

| Salicylaldehyde | F3CCH2NH3Cl, NaNO2, Lewis acid | Trifluoromethyl-substituted dihydrobenzofuranol | Good | acs.org |

| 2-(2-oxo-2-phenylethyl)benzonitrile, Amine | Me3Al | 1-Aminoisoquinoline | Good to high | nih.gov |

| Aldehyde, Isocyanide, Azide (B81097), Alkyne, o-Iodophenol | Pd/Cu catalyst | 1,5-Disubstituted tetrazole-benzofuran hybrid | 21-67% | rsc.org |

Protonation and Aromatization Processes

Acid-catalyzed reactions play a significant role in the synthesis of benzofurans, often involving protonation and subsequent aromatization steps. A notable example is the triflic acid-mediated synthesis of benzofuran derivatives from o-alkynylphenols. nih.gov The proposed mechanism begins with the protonation of a vinylogous ester, derived from the o-alkynylphenol, to form an oxocarbenium ion. nih.gov This is followed by the addition of the alkyne and an oxa-Michael reaction, ultimately leading to the substituted benzofuran. nih.gov

Another acid-catalyzed approach involves the treatment of benzoquinones and another compound in the presence of acetic acid to yield benzofuran derivatives. nih.gov The mechanism is proposed to start with the protonation of the benzoquinone, followed by ring opening, addition of water, oxidation, and lactonization to form the final product. nih.gov

An unusual and facile synthesis of 2-benzofuranyl-3-hydroxyacetones from 6-acetoxy-β-pyrones and phenols has been reported. nih.gov This cascade reaction involves transacetalization, a Fries-type O→C rearrangement, Michael addition, and a ring-opening aromatization, all catalyzed by acid. nih.gov

| Reactants | Catalyst | Key Steps | Product | Reference |

| o-Alkynylphenols | Triflic acid | Protonation, Alkyne addition, Oxa-Michael reaction | Substituted benzofuran | nih.gov |

| Benzoquinones, Compound 90 | Acetic acid | Protonation, Ring opening, Oxidation, Lactonization | Benzofuran derivative | nih.gov |

| 6-Acetoxy-β-pyrones, Phenols | Acid | Transacetalization, Fries-type rearrangement, Michael addition, Aromatization | 2-Benzofuranyl-3-hydroxyacetone | nih.gov |

Domino Hydration/Annulation

Domino reactions, also known as cascade reactions, offer an efficient and atom-economical approach to complex molecules by combining multiple transformations in a single synthetic operation. A Rh(III)-catalyzed domino annulation strategy has been developed for the synthesis of benzo[c]naphthyridinones from 3-diazooxindoles and isoxazolones. rsc.org This process involves the in situ generation of a tricyclic core through an unprecedented ring-expansion, with consecutive C-C and C-N bond formations being key steps. rsc.org

In the context of benzofuran synthesis, a domino oxidation/[3+2] cyclization of a hydroquinone (B1673460) ester and ynamides provides access to densely substituted amino-functionalized benzofurans. nih.gov This one-pot reaction proceeds under mild conditions and in a short time, starting from simple and inexpensive materials. nih.gov

An efficient, three-component strategy for the synthesis of multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones has been established using microwave irradiation. figshare.com These products can be readily converted to polyfunctionalized cinnoline-4-carboxamides by treatment with hydrazine (B178648) hydrate. figshare.com

Scalability and Process Optimization in Synthesis (e.g., Gram-Scale Synthesis)

The ability to scale up a synthetic route is a critical consideration for the practical application of a chemical compound. Several methodologies for the synthesis of benzofuran derivatives have demonstrated scalability to the gram-scale. researchgate.netresearchgate.net

A heterogeneous copper-catalyzed A³ coupling reaction of aldehydes, amines, and alkynes has been developed for the synthesis of propargylamines and benzofurans. researchgate.net The use of a modified metal-organic framework (MOF) as the catalyst offers several advantages, including low catalyst loading, easy work-up, and the ability to perform the synthesis on a gram scale. researchgate.net The catalyst is also reusable for up to five consecutive runs without a significant loss in activity. researchgate.net

The synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, a trifluoromethylating reagent, has been successfully carried out on a 3-gram scale. beilstein-journals.org This multi-step synthesis involves the nitration of 2-iodobenzoic acid, followed by chlorination and subsequent trifluoromethylation. beilstein-journals.org

Furthermore, a base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides for the synthesis of 5-trifluoromethyl-1,2,3-triazoles has been successfully scaled up to the gram scale. rsc.org This protocol is advantageous due to its use of readily available reagents, mild reaction conditions, and high efficiency. rsc.org

| Product | Scale | Key Features of Method | Reference |

| Benzofurans | Gram-scale | Heterogeneous copper-catalyzed A³ coupling, reusable MOF catalyst | researchgate.net |

| 5-Nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one | 3-gram scale | Multi-step synthesis from 2-iodobenzoic acid | beilstein-journals.org |

| 5-Trifluoromethyl-1,2,3-triazoles | Gram-scale | Base-mediated cascade annulation, mild conditions | rsc.org |

Chemical Reactivity and Derivatization Strategies

Electrophilic Reactions

The benzofuran (B130515) ring system is generally reactive towards electrophiles. researchgate.net The electron-rich nature of the heterocyclic ring directs electrophilic attack to specific positions. Theoretical calculations and experimental evidence suggest that electrophilic aromatic substitution on the benzofuran ring typically occurs at the C2 or C3 position of the furan (B31954) ring, as these positions have a higher electron density. stackexchange.compixel-online.net

Trifluoromethylselenolation

A notable electrophilic reaction involving benzofuran derivatives is trifluoromethylselenolation. In a study by Liu et al. (2021), an iron-chloride-catalyzed ring-closing reaction between a trifluoromethylselenolating reagent and substituted alkynyl benzenes was utilized to synthesize substituted benzofuran derivatives. This reaction proceeds through a proposed Lewis-acid-promoted intramolecular cyclization mechanism. nih.gov

Nucleophilic Reactions

While the benzofuran ring itself is electron-rich and thus more susceptible to electrophilic attack, the presence of a strong electron-withdrawing group like the trifluoromethyl group can activate the benzene (B151609) ring towards nucleophilic aromatic substitution. youtube.com However, specific examples of nucleophilic reactions directly on the 5-(Trifluoromethyl)-1-benzofuran scaffold are not extensively detailed in the provided search results. Generally, nucleophilic aromatic substitution reactions are facilitated by the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. youtube.com

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in the synthesis of complex organic molecules, including pharmaceuticals. youtube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or boronic ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. youtube.comyoutube.com

The Suzuki reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents. youtube.com It has been successfully applied to the synthesis of various benzofuran derivatives. For instance, palladium-catalyzed cross-coupling of potassium vinyltrifluoroborate with aryl electrophiles has been shown to proceed in good yields. nih.gov While a direct example of a Suzuki coupling involving this compound is not explicitly detailed, the general applicability of this reaction to aryl halides and the known reactivity of benzofuran derivatives in such couplings suggest its feasibility. youtube.comacs.orgyoutube.com

Table 1: Key Features of the Suzuki Cross-Coupling Reaction

| Feature | Description |

| Catalyst | Typically a Palladium(0) species. youtube.com |

| Reactants | An organoboron compound (e.g., boronic acid) and an organohalide or triflate. youtube.com |

| Key Advantage | Mild reaction conditions and high functional group tolerance. youtube.com |

| Application | Widely used in pharmaceutical and fine chemical synthesis. youtube.com |

Cycloaddition Reactions

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. researchgate.net The C2=C3 double bond of the benzofuran ring can participate in photochemical cycloaddition reactions. researchgate.net

While specific examples of cycloaddition reactions with this compound are not provided, the general reactivity of the benzofuran core suggests potential for such transformations. For example, the (3+2) cycloaddition of 2,2,2-trifluorodiazoethane (B1242873) with styryl derivatives has been developed to synthesize 5-aryl-3-trifluoromethylpyrazoles, showcasing the utility of trifluoromethylated building blocks in cycloadditions. nih.gov

Functional Group Interconversions on the Benzofuran Scaffold

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk This allows for the manipulation of a molecule's reactivity and properties, enabling the synthesis of more complex structures. solubilityofthings.com

For benzofuran derivatives, FGIs can be performed to modify existing substituents on either the benzene or the furan ring. Common FGIs include oxidation, reduction, substitution, and elimination reactions. imperial.ac.uk For example, a hydroxyl group on a benzofuran derivative can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions. vanderbilt.edu The trifluoromethyl group itself is generally stable under many reaction conditions, but other functional groups on the this compound molecule can be transformed to introduce further chemical diversity. beilstein-journals.org

Synthesis of Complex Benzofuran Derivatives Bearing a Trifluoromethyl Moiety

The synthesis of complex benzofuran derivatives is often driven by the search for new compounds with potential biological activity. nih.gov The incorporation of a trifluoromethyl group is a common strategy in drug design. acs.org

Several methods have been developed for the synthesis of trifluoromethyl-substituted benzofurans. One approach involves the reaction of salicylaldehydes with in situ generated trifluoromethyl diazomethane (B1218177) in the presence of a Lewis acid like boron trifluoride, leading to trifluoromethyl-substituted dihydrobenzofuranols. acs.orgnih.gov These intermediates can then be dehydrated to form the corresponding trifluoromethyl-substituted benzofurans. acs.org

Another strategy involves the transition-metal-free synthesis of C3-arylated benzofurans from benzothiophenes and phenols. This method relies on the deconstruction of the benzothiophene (B83047) molecule to assemble the benzofuran core. manchester.ac.uk Furthermore, various catalytic systems, including those based on palladium, copper, and nickel, have been employed to construct the benzofuran ring system, often allowing for the introduction of diverse substituents. nih.govacs.org

Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives appended to the 5-(trifluoromethyl)phenyl moiety, a core component of this compound, has been achieved through several methodologies. One common approach involves the reaction of a substituted 3-bromo-5-(trifluoromethyl)aniline (B1272211) with 4-methyl-1H-imidazole. This reaction is typically facilitated by a transition metal catalyst, such as a copper(I) salt, in the presence of a mild base like a carbonate or alkanoate salt. The use of a coordinating additive, for instance, cyclohexanediamine, in a dipolar aprotic solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP) at elevated temperatures (100-150 °C), promotes the formation of the desired 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine. google.com

An alternative route involves a coupling reaction between 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (B42245) and 4-methyl-1H-imidazole. This reaction is carried out in the presence of a moderately strong to mild base, for example, a carbonate or hydrogencarbonate salt, in a suitable solvent like DMF, N,N-dimethylacetamide, or NMP at temperatures ranging from 70-130 °C. google.com The resulting 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole can then be reduced to the corresponding amine, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine, typically through catalytic hydrogenation using a transition metal catalyst in a polar solvent like methanol (B129727) or ethanol (B145695). google.com

A method for the preparation of 5-(trifluoroacetyl)imidazoles has also been reported, starting from trifluoromethyl(α-bromoalkenyl)ketones and benzimidamides. The reaction proceeds via an aza-Michael initiated ring closure, where the imidazole core is assembled through the formation of an aza-Michael adduct, followed by intramolecular nucleophilic substitution and spontaneous aromatization. nih.gov

| Starting Material | Reagents | Conditions | Product |

| 3-Bromo-5-(trifluoromethyl)aniline, 4-Methyl-1H-imidazole | Copper(I) salt, Carbonate/Alkanoate base, Cyclohexanediamine | DMF or NMP, 100-150 °C | 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine |

| 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene, 4-Methyl-1H-imidazole | Carbonate/Hydrogencarbonate base | DMF, NMP, or N,N-dimethylacetamide, 70-130 °C | 4-Methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole |

| Trifluoromethyl(α-bromoalkenyl)ketone, Benzimidamide | - | - | 5-(Trifluoroacetyl)imidazole |

Pyrrole (B145914) Derivatives

The synthesis of pyrrole derivatives bearing a trifluoromethyl group has been explored through various synthetic strategies. One notable example is the preparation of 5-benzoyl-6-trifluoromethyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid. The synthesis of this complex molecule was designed from a known intermediate ester, 3-methoxycarbonyl-4-trifluoromethyl-5-benzyloxycarbonylpyrrole-2-acetic acid methyl ester, which is prepared via a Knorr pyrrole synthesis. researchgate.net

A more general and efficient approach for the synthesis of trifluoromethyl-containing pyrrole derivatives is the Doebner reaction. This one-pot, three-component reaction utilizes aldehydes, amines, and pyruvic acid to construct functionalized pyrrole systems. nih.gov For instance, the reaction of an aldehyde with p-CF3-aniline and pyruvic acid in the presence of a catalytic amount of trifluoroacetic acid (TFA) in ethanol under reflux conditions can yield dihydropyrrol-2-one derivatives with two trifluoromethyl groups. nih.govfrontiersin.org

Furthermore, a patent describes a method for synthesizing 5-trifluoromethyl pyrrole-2-formic acid, a key intermediate for various applications. google.com The synthesis of trifluoromethyl-containing indenylmethyleneindoles has also been achieved through a palladium-catalyzed tandem cyclization and cross-coupling reaction of ortho-(2-chlorovinyl)-alkynylbenzenes with pyrroles. researchgate.net

| Starting Materials | Reagents and Conditions | Product |

| Aldehyde, p-CF3-aniline, Pyruvic acid | TFA (cat.), Ethanol, Reflux | Dihydropyrrol-2-one derivative with two trifluoromethyl groups |

| ortho-(2-Chlorovinyl)-alkynylbenzene, Pyrrole | Palladium catalyst | Trifluoromethyl-containing indenylmethyleneindole |

Pyrazole (B372694), Isoxazole, Thiazole (B1198619), Pyrimidine (B1678525), Pyran, and Pyridine Derivatives

The derivatization of the this compound scaffold extends to a wide range of six-membered and five-membered heterocycles, each with its unique synthetic challenges and opportunities.

Pyrazole Derivatives: The synthesis of pyrazole-benzofuran hybrids has been reported, highlighting the versatility of the benzofuran core in constructing complex heterocyclic systems. nih.gov A general route to pyrazole derivatives involves the condensation of a 1,3-diketone with hydrazine (B178648). For instance, the reaction of 2-(trifluoromethyl)-1,3-diketones with phenylhydrazine (B124118) in ethanol can afford 1,3,4,5-substituted pyrazoles in good yields. rsc.org Another approach involves the reductive amination of a pyrazole aldehyde with various anilines to yield 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. mdpi.com Furthermore, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been designed and synthesized, demonstrating potent biological activities. rsc.org

Isoxazole Derivatives: Several methods for the synthesis of 5-(trifluoromethyl)isoxazoles have been developed. One approach involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride (B1165640) in the presence of triethylamine. rsc.org Another method describes the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine, which leads to the formation of a 5-hydroxy-4,5-dihydroisoxazole intermediate that can be dehydrated to the corresponding 3-phenyl-5-(trifluoromethyl)isoxazole. elsevierpure.com Additionally, a novel metal-free synthetic strategy to access 4-(trifluoromethyl)isoxazoles from readily available chalcones using CF3SO2Na as the trifluoromethyl source has been reported. rsc.org

Thiazole Derivatives: The synthesis of thiazole derivatives containing a trifluoromethyl group has been achieved through various routes. A notable example is the preparation of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. The synthesis starts with the formation of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides from sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate. These thiazole-5-carboxamides are then cyclized with trifluoroacetic anhydride to form the desired thiazolo[4,5-d]pyrimidine (B1250722) core. mdpi.com

Pyrimidine Derivatives: A one-pot, multi-component reaction strategy has been established for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives, which circumvents the challenges associated with direct pyrimidine trifluoromethylation. researchgate.net Another approach involves the synthesis of benzofuran-based pyrimidine derivatives starting from 2-acetyl benzofuran. Aldol condensation of 2-acetyl benzofuran with various aldehydes yields benzofuran chalcones, which are then condensed with urea (B33335), thiourea, or guanidine (B92328) hydrochloride to form the corresponding pyrimidine derivatives. nih.gov Furthermore, novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have been synthesized and evaluated for their biological activities. frontiersin.orgnih.gov

Pyran Derivatives: A patent has been filed for a preparation method of trifluoromethyl-substituted pyran derivatives, highlighting the industrial interest in this class of compounds. The method is described as having mild reaction conditions, simple operations, and high yields. google.com

Pyridine Derivatives: The synthesis of trifluoromethyl-substituted pyridines is well-documented, with methods such as the chlorine/fluorine exchange of trichloromethylpyridines being commonly used. nih.gov The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for many agrochemicals, is of particular importance. nih.gov More complex systems, such as benzofuran-pyrazole-pyridine-based molecules, have also been developed, demonstrating the potential for creating highly functionalized heterocyclic compounds. nih.gov A method for the immobilization of a trifluoromethyl-substituted pyridine-oxazoline ligand and its application in asymmetric synthesis has also been reported. acs.org

Sulfonohydrazide Derivatives

While direct reports on the synthesis of sulfonohydrazide derivatives from this compound are scarce, general synthetic strategies for benzenesulfonamides can be adapted. For instance, a rational approach has been used to synthesize a series of 1H-1,2,4-triazol-3-yl benzenesulfonamide (B165840) derivatives. This method involves the reaction of an appropriate sulfonyl chloride with a 3-amino-1H-1,2,4-triazole in acetonitrile (B52724) or DMF at 0 °C, followed by reaction at room temperature. nih.gov The synthesis of the 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole precursor is achieved by reacting aminoguanidine (B1677879) bicarbonate with trifluoroacetic acid in toluene (B28343) at reflux. nih.gov

| Precursor | Reagents | Conditions | Product |

| Aminoguanidine bicarbonate, Trifluoroacetic acid | Toluene, Reflux | 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole | |

| 3-Amino-1H-1,2,4-triazole, Sulfonyl chloride | Acetonitrile or DMF, 0 °C to RT | 1H-1,2,4-Triazol-3-yl benzenesulfonamide |

Spirocyclic Benzofuranones

The synthesis of spirocyclic benzofuranones represents an important strategy for creating complex, three-dimensional molecules. A series of benzofuranone-based spiropyrans have been synthesized through a rhodium(III)-catalyzed annulation of hydroxyl 1,2-diarylethane-1,2-diones with internal alkynes. rsc.org While this study does not specifically involve a 5-trifluoromethyl substituted benzofuranone, the methodology provides a valuable framework for accessing such spirocyclic systems. The development of synthetic routes to these complex scaffolds is of significant interest due to their potential applications in materials science and medicinal chemistry.

Benzofuranols and Benzofuranones

An expedient method for the preparation of 3-trifluoromethyl-substituted benzofuranols has been developed. nih.gov This one-pot procedure involves the reaction of commercially available salicylaldehydes with in situ generated trifluoromethyl diazomethane, using boron trifluoride as an activator. The resulting dihydrobenzofuranols can be readily dehydrated to furnish the corresponding 3-substituted trifluoromethyl benzofurans. nih.govacs.org

The synthesis of trifluoroethylated benzofurans has also been achieved through a silver-catalyzed annulation of trifluoromethyl propynols with phenols. This reaction proceeds via a cascade of Friedel-Crafts propargylation, Michael-type addition, and a 1,3-H shift. researchgate.net

| Starting Material | Reagents | Conditions | Product |

| Salicylaldehyde (B1680747) | F3CCH2NH2·HCl, NaNO2, BF3·OEt2 | CH2Cl2/H2O, -78 °C to RT | 3-(Trifluoromethyl)dihydrobenzofuranol |

| 3-(Trifluoromethyl)dihydrobenzofuranol | p-Toluenesulfonic acid | Toluene, Reflux | 3-(Trifluoromethyl)benzofuran |

| Trifluoromethyl propynol, Phenol (B47542) | AgNTf2 | - | Trifluoroethylated benzofuran |

Azide (B81097) Derivatives

The introduction of an azide functional group onto the benzofuran scaffold provides a versatile handle for further chemical modifications, such as click chemistry. A series of azide group-containing tetrahydrobenzofuran derivatives have been synthesized via a multi-component reaction. This was achieved by coupling dimedone, 4-azido phenacyl bromide, and various aromatic aldehydes using a base such as pyridine. nih.gov

Furthermore, the synthesis of azidodifluoromethyl phenyl sulfone and its use as a synthetic equivalent of the azidodifluoromethyl anion has been reported. This reagent can be used in azide-alkyne cycloaddition reactions to form N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles, which can be further transformed into N-difluoro(phenylsulfonyl)methyl-substituted imidazoles. nih.gov While not directly starting from this compound, these methods demonstrate the feasibility of incorporating azide functionality into complex molecules containing fluorinated groups.

Stereoselective Synthesis of Derivatives

The introduction of stereocenters into the benzofuran scaffold is a critical step in the synthesis of complex, biologically active molecules. For this compound, while specific examples of stereoselective derivatization are not extensively documented, a variety of established asymmetric strategies applied to the broader benzofuran class can be extrapolated. These methods primarily rely on the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the products.

Key strategies for the stereoselective synthesis of benzofuran derivatives, which could be adapted for this compound, include asymmetric cycloadditions, Michael additions, and dearomatization reactions. The electron-withdrawing nature of the trifluoromethyl group at the 5-position can influence the reactivity of the benzofuran system in these transformations.

One prominent approach involves the asymmetric [3+2] annulation of 3-alkylidene benzofuranones with various partners, including N-2,2,2-trifluoroethylisatin ketimines. rsc.org These reactions, often catalyzed by chiral bifunctional urea or squaramide derivatives derived from quinine, can produce complex spiro[benzofuran-pyrrolidine]indolinedione architectures with high diastereo- and enantioselectivity. rsc.org The catalyst plays a crucial role in orienting the substrates to favor the formation of one enantiomer over the other. rsc.org

Another significant strategy is the enantioselective Michael addition to benzofuran-derived azadienes. acs.org For instance, the reaction of these azadienes with 3-fluorooxindoles, catalyzed by a quinine-derived squaramide catalyst, yields 3,3-disubstituted benzofuran-3(2H)-ones with multiple stereocenters. acs.org These reactions have been shown to proceed with good to excellent yields and stereoselectivities. acs.org A gram-scale reaction has demonstrated the preparative utility of this method. acs.org

Furthermore, dearomatization reactions offer a powerful tool for generating three-dimensional structures from flat aromatic systems. NHC-catalyzed enantioselective dearomative spiro-hydroacylation of benzofurans represents a potential route to chiral spirocyclic derivatives. researchgate.net

The asymmetric cationic polymerization of benzofuran itself, using chiral additives like β-amino acid derivatives with a Lewis acid catalyst, has been shown to produce optically active poly(benzofuran) with a controlled molecular weight and a threo-diisotactic structure. nih.gov This indicates that the benzofuran double bond can be selectively attacked in an enantioselective manner.

While the direct application of these methods to this compound would require experimental validation, the principles of asymmetric catalysis and reagent-controlled stereoselection provide a robust framework for the synthesis of its chiral derivatives. The table below summarizes some of the key stereoselective reactions applicable to the benzofuran core.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Stereoselectivity |

| [3+2] Annulation | 3-Alkylidene benzofuranones, N-2,2,2-trifluoroethylisatin ketimines | Quinine-derived urea | Spiro[benzofuran-pyrrolidine]indolinedione | up to >20:1 dr, up to 99:1 er rsc.org |

| Michael Addition | Benzofuran-derived azadienes, 3-Fluorooxindoles | Quinine-derived squaramide | 3,3-Disubstituted benzofuran-3(2H)-ones | 60:40 to >99:1 dr, 70 to >99% ee acs.org |

| Asymmetric Polymerization | Benzofuran | AlCl₃, Chiral β-amino acid derivatives | Optically active poly(benzofuran) | High specific optical rotation nih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 5-(Trifluoromethyl)-1-benzofuran, 1D NMR (¹H, ¹³C, and ¹⁹F) and 2D NMR experiments provide comprehensive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan (B31954) and benzene (B151609) rings. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the heterocyclic oxygen atom. The protons on the furan ring (H-2 and H-3) typically appear as doublets. The aromatic protons (H-4, H-6, and H-7) will exhibit splitting patterns corresponding to their coupling with adjacent protons. Specifically, H-4 and H-6 are expected to appear as doublets, and H-7 as a doublet of doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic and furan carbons are influenced by the substituents. The carbon atom attached to the trifluoromethyl group (C-5) will show a characteristic shift, and its signal will also be split into a quartet.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this singlet, typically in the range of -60 to -65 ppm relative to a standard like CFCl₃, is characteristic of an aromatic trifluoromethyl group. rsc.orgcolorado.edu

Predicted ¹H and ¹³C NMR Data for this compound

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| 2 | ~7.7 | d | ~146 | d |

| 3 | ~6.8 | d | ~107 | d |

| 3a | - | - | ~128 | s |

| 4 | ~7.8 | d | ~122 | d |

| 5 | - | - | ~124 | q |

| 6 | ~7.5 | dd | ~120 | d |

| 7 | ~7.6 | d | ~112 | d |

| 7a | - | - | ~155 | s |

| CF₃ | - | - | ~124 | q |

Note: Predicted values are based on data from benzofuran (B130515) chemicalbook.comspectrabase.comnist.gov and related trifluoromethyl-substituted aromatic compounds. rsc.orgrsc.orgepfl.chnih.govchemicalbook.com Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, q = quartet.

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the furan protons H-2 and H-3, and among the aromatic protons H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the quaternary carbons and for piecing together the molecular structure. For example, correlations from H-4 to C-5 and C-3a, and from H-6 to C-5 and C-7a would confirm the substitution pattern on the benzene ring. chemicalbook.com

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula.

In EI-MS, the molecule is ionized by a high-energy electron beam, causing it to fragment in a predictable manner. The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 186. The fragmentation pattern would likely involve the loss of a fluorine atom to give a [M-F]⁺ fragment, or the loss of a trifluoromethyl radical to yield a [M-CF₃]⁺ fragment. Further fragmentation of the benzofuran ring system would also be observed. researchgate.netnist.govnist.govnist.gov

Predicted Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment |

| 186 | [C₉H₅F₃O]⁺ (Molecular Ion) |

| 167 | [C₉H₅F₂O]⁺ |

| 117 | [C₈H₅O]⁺ |

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. lcms.cz For this compound, the calculated exact mass of the molecular ion [C₉H₅F₃O]⁺ would be used to confirm its molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The C-H stretching vibrations of the aromatic and furan rings are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will appear around 1600-1450 cm⁻¹. The C-O-C stretching of the benzofuran ether linkage would be observed in the 1250-1050 cm⁻¹ region. Crucially, strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group would be prominent in the 1350-1100 cm⁻¹ region. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of the C-CF₃ bond would also be Raman active.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic and Furan C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1350-1100 | C-F stretch (strong) |

| 1250-1050 | Aryl-O stretch |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by vibrations originating from the benzofuran ring system and the trifluoromethyl substituent.

The benzofuran portion of the molecule exhibits several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic benzene ring and the furan ring are expected to appear in the 1650-1450 cm⁻¹ range. The C-O-C stretching of the furan ring usually gives rise to a strong band around 1250-1050 cm⁻¹.

The trifluoromethyl (-CF₃) group is known for its very strong and characteristic absorption bands due to C-F stretching vibrations. These are typically among the most intense bands in the spectrum and are expected in the 1350-1120 cm⁻¹ region. The presence of multiple strong bands in this area would be a clear indicator of the -CF₃ group. For instance, the FTIR spectrum for 5-fluorouracil (B62378) shows distinct peaks for C-F bonds around 1100 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1650 - 1450 | Medium to Strong |

| C-F Stretch (asymmetric & symmetric) | 1350 - 1120 | Very Strong |

| C-O-C Stretch (furan ring) | 1250 - 1050 | Strong |

| C-H out-of-plane bend | 900 - 675 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent.

The C=C stretching vibrations of the benzofuran ring system, which are strong in the IR spectrum, should also produce strong bands in the Raman spectrum, typically around 1600 cm⁻¹. The symmetric "ring breathing" vibration, a collective stretching and contracting of the entire ring system, often gives a sharp and intense band in the Raman spectrum, which for furan rings can appear around 1197 cm⁻¹. researchgate.net The C-H stretching modes will also be visible but are generally weaker than the ring vibrations.

Unlike in IR spectroscopy, the C-F vibrations of the trifluoromethyl group are typically weak in Raman spectra. This difference in activity helps to confirm the assignments made from the IR spectrum. Studies on similar molecules show that C-H stretching vibrations in FT-Raman spectra can be observed in the range of 3083-2919 cm⁻¹. mdpi.com

Table 2: Characteristic FT-Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Ring Stretch | 1620 - 1550 | Strong |

| Ring Breathing Vibration | ~1200 | Strong, Sharp |

| C-F Stretch | 1350 - 1120 | Weak |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzofuran core acts as the primary chromophore in this compound. Unsubstituted benzofuran typically shows absorption bands around 245, 275, and 282 nm.

The introduction of a trifluoromethyl group at the 5-position is expected to influence the electronic absorption spectrum. The -CF₃ group is strongly electron-withdrawing, which can cause a shift in the absorption maxima (λ_max). Depending on the nature of the electronic transition, this can result in either a hypsochromic (blue) shift to shorter wavelengths or a bathochromic (red) shift to longer wavelengths. Studies on other substituted aromatic systems show that such groups can have a pronounced effect on the absorption and fluorescence spectra. researchgate.net For example, some trifluoromethyl aryl diazirines show absorption maxima between 350-380 nm. researchgate.net

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed UV or visible light. Many benzofuran derivatives are known to be fluorescent. The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum. The presence of the electron-withdrawing -CF₃ group will likely affect the fluorescence quantum yield and the position of the emission maximum. In aqueous solutions, the wavelengths of maximum absorption for some related heterocyclic derivatives are in the range of 269-307 nm. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Spectroscopy | Parameter | Expected Value | Notes |

|---|---|---|---|

| UV-Vis | λ_max | ~240-300 nm | Based on benzofuran chromophore with substituent effects. |

| Fluorescence | Emission λ_max | > Absorption λ_max | Stokes shift is expected. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, fluorine) in a pure sample of this compound. This experimental data is then compared to the theoretical values calculated from the compound's chemical formula, C₉H₅F₃O. A close match between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition.

The theoretical percentages are calculated as follows:

Molecular Formula: C₉H₅F₃O

Molecular Weight: 202.13 g/mol

Theoretical %C = (9 * 12.011 / 202.13) * 100 = 53.49%

Theoretical %H = (5 * 1.008 / 202.13) * 100 = 2.50%

Theoretical %F = (3 * 18.998 / 202.13) * 100 = 28.19%

Theoretical %O = (1 * 15.999 / 202.13) * 100 = 7.91%

Table 4: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 53.49 |

| Hydrogen | H | 2.50 |

| Fluorine | F | 28.19 |

| Oxygen | O | 7.91 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed investigation of molecular properties that can be challenging to determine experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. It is frequently used to predict the properties of molecules and materials. DFT calculations have been employed to study various benzofuran (B130515) derivatives, providing insights into their geometries and electronic features. For instance, calculations on related benzofuran derivatives have been performed to understand their interaction with biological targets. nih.gov In the case of 5-(Trifluoromethyl)-1-benzofuran, DFT calculations would be essential to determine its optimized geometry, electronic properties, and reactivity. Such calculations often utilize functionals like B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules, such as electronic absorption spectra. researchgate.net By applying TD-DFT, one can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be compared with experimental UV-Vis spectra to validate the computational model and to assign the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.net For this compound, TD-DFT calculations could elucidate how the trifluoromethyl group influences the electronic transitions within the benzofuran scaffold.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Conformational analysis is particularly important for flexible molecules, but for a relatively rigid system like this compound, the focus would be on the planarity of the benzofuran ring system and the orientation of the trifluoromethyl group. rsc.org DFT methods are well-suited for performing accurate geometry optimizations. researchgate.net

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational frequency analysis, typically performed after geometry optimization, serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. nih.gov The calculated vibrational frequencies can be compared with experimental spectroscopic data. A more detailed analysis involves the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. openaccesspub.org This allows for a precise assignment of the observed spectral bands. For this compound, this analysis would help in identifying the characteristic vibrational modes associated with the benzofuran ring and the C-F bonds of the trifluoromethyl group.

Electronic Structure and Properties Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Analysis of the frontier molecular orbitals provides a qualitative understanding of its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and reactivity. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability. aimspress.com For this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzofuran. researchgate.net The precise energy values and the spatial distribution of these orbitals can be determined through DFT calculations.

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital. Indicates the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. Relates to chemical reactivity and stability. |

A detailed computational study would provide the specific energy values for the HOMO, LUMO, and the energy gap for this compound, offering valuable insights into its electronic behavior and potential for chemical reactions.